molecular formula C17H23N2NaO3 B5177397 sodium;4-(4-heptoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate

sodium;4-(4-heptoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate

Cat. No.: B5177397
M. Wt: 326.4 g/mol
InChI Key: LVHOPZHIWULTAR-UHFFFAOYSA-M
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Description

“Sodium;4-(4-heptoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate” is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “sodium;4-(4-heptoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate” typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine.

    Introduction of the Heptoxyphenyl Group: This step involves the alkylation of the imidazole ring with a heptoxyphenyl halide under basic conditions.

    Oxidation to Form the Ketone: The methyl group on the imidazole ring can be oxidized to a ketone using an oxidizing agent such as potassium permanganate.

    Formation of the Sodium Salt: The final step involves the neutralization of the imidazole derivative with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring.

    Reduction: Reduction reactions can convert the ketone group back to a secondary alcohol.

    Substitution: The heptoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Imidazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the imidazole ring.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, particularly in the treatment of infections or inflammatory conditions.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the formulation of drugs.

Mechanism of Action

The mechanism of action of “sodium;4-(4-heptoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate” would depend on its specific biological target. Generally, imidazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The heptoxyphenyl group may enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;4-(4-methoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate
  • Sodium;4-(4-ethoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate

Uniqueness

“Sodium;4-(4-heptoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate” is unique due to the presence of the heptoxyphenyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs with shorter alkoxy chains.

Properties

IUPAC Name

sodium;4-(4-heptoxyphenyl)-4-methyl-5-oxo-1H-imidazol-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.Na/c1-3-4-5-6-7-12-22-14-10-8-13(9-11-14)17(2)15(20)18-16(21)19-17;/h8-11H,3-7,12H2,1-2H3,(H2,18,19,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHOPZHIWULTAR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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